Methyl 2-(m-tolylamino)benzoate

Description

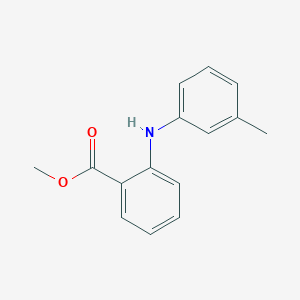

Methyl 2-(m-tolylamino)benzoate is a benzoic acid derivative characterized by a methyl ester group at the carboxylic acid position and an m-tolylamino (meta-methyl-substituted phenylamino) substituent at the ortho position of the benzene ring. This structure confers unique physicochemical properties, including solubility, stability, and reactivity, which are influenced by the electron-donating methyl group on the aromatic amine.

Its characterization typically involves nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (HRMS), as seen in related compounds .

Properties

Molecular Formula |

C15H15NO2 |

|---|---|

Molecular Weight |

241.28 g/mol |

IUPAC Name |

methyl 2-(3-methylanilino)benzoate |

InChI |

InChI=1S/C15H15NO2/c1-11-6-5-7-12(10-11)16-14-9-4-3-8-13(14)15(17)18-2/h3-10,16H,1-2H3 |

InChI Key |

ZYOHSIZNMBILAD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)NC2=CC=CC=C2C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(m-tolylamino)benzoate typically involves the reaction of 2-chlorobenzoic acid with m-toluidine in the presence of a base such as potassium carbonate and a copper catalyst. The reaction is carried out in a solvent like 2-ethoxyethanol under reflux conditions . The resulting product is then purified using column chromatography with a petroleum ether/ethyl acetate mixture as the eluent .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(m-tolylamino)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group (if present) to an amino group.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or nitro groups onto the aromatic ring .

Scientific Research Applications

Methyl 2-(m-tolylamino)benzoate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: The compound is used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of Methyl 2-(m-tolylamino)benzoate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Key Observations :

- Aromatic vs. Aliphatic Amines: Methyl 2-(m-tolylamino)benzoate’s aromatic amine (m-tolyl) contrasts with the aliphatic butylamino group in Methyl 4-(butylamino)benzoate.

- Sulfonylurea Derivatives: Compounds like bensulfuron-methyl ester incorporate sulfonylurea and heterocyclic groups, enabling herbicidal activity through acetolactate synthase inhibition. The absence of such groups in this compound limits its pesticidal utility but may favor other bioactivities .

- Quinoline-Piperazine Hybrids: Derivatives like C3 () exhibit extended conjugation (quinoline) and basicity (piperazine), likely enhancing solubility and receptor affinity compared to simpler benzoates.

Key Observations :

- Synthesis Efficiency : The analog 18c achieves a 77% yield via chromatography, suggesting moderate efficiency compared to industrial-scale pesticide syntheses (e.g., sulfonylureas), which may prioritize cost-effective bulk production over high purity .

- Solubility and Stability: The m-tolylamino group’s electron-donating methyl substituent likely enhances solubility in organic solvents (e.g., ethyl acetate) compared to halogenated derivatives (e.g., C3 with Cl/F substituents), which exhibit higher polarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.